5-Methyl-1h-imidazole-4-sulfonic acid

Vue d'ensemble

Description

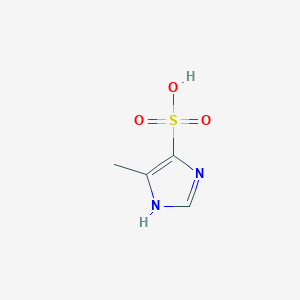

5-Methyl-1h-imidazole-4-sulfonic acid is a chemical compound with the molecular formula C4H6N2O3S . It is a derivative of imidazole, a heterocyclic compound that contains three carbon atoms and two nitrogen atoms in its ring structure .

Molecular Structure Analysis

The molecular structure of 5-Methyl-1h-imidazole-4-sulfonic acid consists of an imidazole ring substituted with a methyl group at the 5th position and a sulfonic acid group at the 4th position . The exact structure could not be retrieved from the available resources.Physical And Chemical Properties Analysis

5-Methyl-1h-imidazole-4-sulfonic acid has a molecular weight of 162.17 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the retrieved papers.Applications De Recherche Scientifique

Green Synthesis Catalysis

5-Methyl-1H-imidazole-4-sulfonic acid and its derivatives have been utilized as green and reusable catalysts in the synthesis of various heterocyclic compounds. For example, a Brønsted acidic ionic liquid derivative has been employed for the one-pot, solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing the catalyst's efficiency and environmental friendliness due to its reusability without significant loss in activity (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Catalysis in Organic Synthesis

Similarly, these derivatives have been reported to catalyze the preparation of 5-amino-1H-pyrazole-4-carbonitriles, demonstrating the utility of such compounds in facilitating reactions through anomeric and vinylogous anomeric effects, further underscoring the versatility of imidazole-sulfonic acid derivatives in organic synthesis (Khazaei, Moosavi‐Zare, Goudarzi, & Tavasoli, 2021).

Enhancement of Polymer Electrolyte Membranes

5-Methyl-1H-imidazole-4-sulfonic acid has also been explored for its application in enhancing the properties of polymer electrolyte membranes, particularly for fuel cells operating at high temperatures. A study demonstrated the synthesis of this compound and its incorporation into polybenzimidazole (PBI) membranes, leading to improved conductivity and mechanical properties of the membranes. This development indicates the potential of 5-Methyl-1H-imidazole-4-sulfonic acid in advancing fuel cell technologies (Shen, Hsu, Bulycheva, & Belomoina, 2012).

Corrosion Inhibition

The chemical has also been investigated for its role in corrosion inhibition. In a study focusing on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid, derivatives of 5-Methyl-1H-imidazole-4-sulfonic acid demonstrated effective corrosion inhibition, highlighting its potential application in protecting metals from corrosive environments (Ammal, Prajila, & Joseph, 2018).

Propriétés

IUPAC Name |

5-methyl-1H-imidazole-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S/c1-3-4(6-2-5-3)10(7,8)9/h2H,1H3,(H,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDKWOYOXAFWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285216 | |

| Record name | 5-Methyl-1H-imidazole-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1h-imidazole-4-sulfonic acid | |

CAS RN |

6307-14-8 | |

| Record name | 4-Methyl-1H-imidazole-5-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6307-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 41089 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC41089 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-1H-imidazole-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

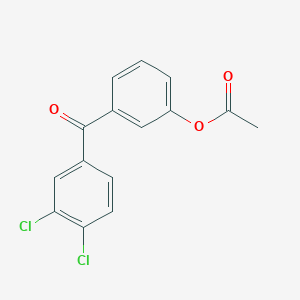

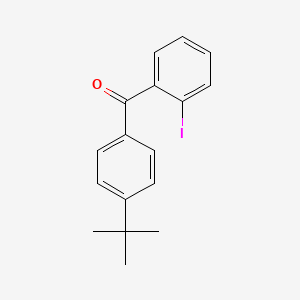

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)

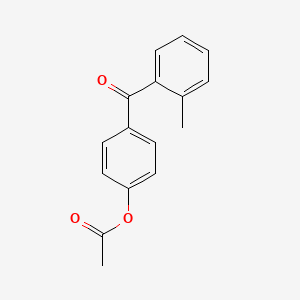

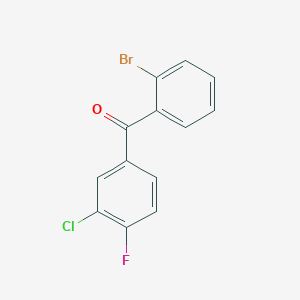

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)

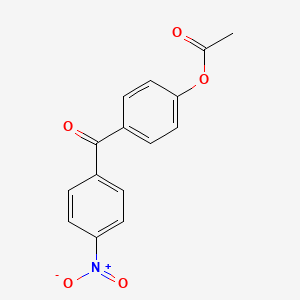

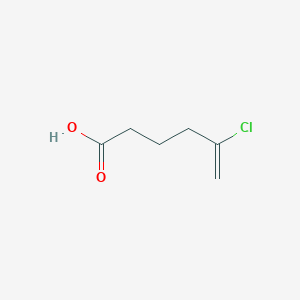

![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)

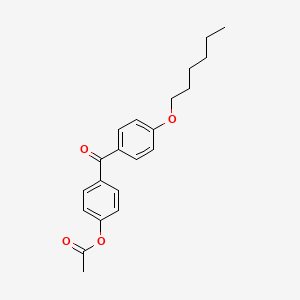

![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)